Kuanoniamine A

Description

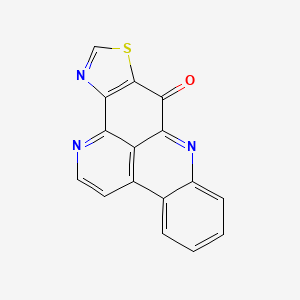

Structure

2D Structure

3D Structure

Properties

CAS No. |

133401-10-2 |

|---|---|

Molecular Formula |

C16H7N3OS |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1(19),3(7),5,8,10,12(20),13,15,17-nonaen-2-one |

InChI |

InChI=1S/C16H7N3OS/c20-15-13-11-9(8-3-1-2-4-10(8)19-13)5-6-17-12(11)14-16(15)21-7-18-14/h1-7H |

InChI Key |

SABDUJMZZVLRAS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=C(C(=O)C4=N2)SC=N5 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=C(C(=O)C4=N2)SC=N5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kuanoniamine A |

Origin of Product |

United States |

Natural Occurrence and Biological Sources

Isolation from Marine Tunicates

Kuanoniamine A was first reported from an unidentified purple colonial tunicate. nih.govacs.org Tunicates, also known as sea squirts, are filter-feeding marine invertebrates that are known to produce a wide array of bioactive secondary metabolites. mdpi.comencyclopedia.pubnih.gov The isolation of this compound from these organisms underscores their importance as a source of novel chemical entities. nih.govacs.org Research has shown that the metabolite extracted from the tunicate Eusynstyela tincta displayed significant inhibitory activity against certain cancer cell lines. mdpi.comencyclopedia.pub

Association with Prosobranch Mollusks (e.g., Chelynotus semperi)

Interestingly, this compound has also been isolated from the prosobranch mollusk Chelynotus semperi. nih.govacs.org This mollusk is a known predator of the aforementioned tunicate. The presence of this compound in both the tunicate and its predator suggests a dietary transfer of the compound. This predator-prey relationship highlights a potential chemical defense mechanism, where the mollusk sequesters the toxic compounds from its food source. The yields of this compound from Chelynotus semperi were found to be 0.22%. acs.org

Presence in Marine Sponges (e.g., Oceanapia sagittaria)

This compound has been isolated from the marine sponge Oceanapia sagittaria collected from the Gulf of Thailand. mdpi.comnio.res.innih.govsemanticscholar.org Marine sponges of the genus Oceanapia are recognized as a rich source of pyridoacridine alkaloids. nih.govnio.res.in The isolation of this compound from Oceanapia sagittaria further expands the known biological sources of this compound and reinforces the chemical richness of marine sponges. mdpi.comnio.res.innih.gov While Kuanoniamines C and D are more commonly reported from this genus, the discovery of this compound in a Thai specimen was a significant finding. nih.govmdpi.com

Synthetic Chemistry of Kuanoniamine a and Its Analogues

Total Synthesis Approaches to Kuanoniamine A

The total synthesis of this compound presents a considerable challenge due to its complex pentacyclic ring system and the presence of multiple heteroatoms. Various strategies have been explored to construct this challenging molecular scaffold.

Early Synthetic Methodologies

Early approaches to the total synthesis of this compound and related pyridoacridine alkaloids often involved the construction of the key ring systems through a series of cyclization and annelation reactions. While specific early methodologies for this compound itself are not extensively detailed in the provided snippets, the synthesis of related pyridoacridine alkaloids provides context. For instance, the synthesis of ascididemin (B1665191), another pyridoacridine alkaloid, has been achieved through oxidative amination followed by acid-catalyzed cyclization. These early methods laid the groundwork for understanding the reactivity and ring-forming strategies applicable to the pyridoacridine core.

Key Reactions and Intermediates in Pentacyclic Alkaloid Construction

The construction of the pentacyclic framework of this compound relies on key reactions that efficiently build the fused ring system. One reported approach to an analogue of this compound involved the synthesis of a Boc-aminoethylindoloquinone intermediate. This intermediate was obtained through a sequence including alkylation, azide (B81097) formation, reduction, and oxidative demethylation. The quinone intermediate was then treated with a thiazole (B1198619) o-quinodimethane to yield a mixture of tetracyclic quinones, which were subsequently transformed into quinoneimines. This highlights the use of quinone intermediates and the formation of the pentacyclic system through reaction with reactive diene species.

Another attempted synthesis of this compound itself explored intramolecular cyclization methodologies, including Heck-type palladium-catalyzed reactions, radical procedures, and photochemical cyclizations, starting from a putative precursor. However, these specific attempts did not yield this compound. This underscores the difficulty in finding efficient cyclization strategies for the precise construction of the this compound core.

Advanced Strategies for Core Pyridoacridine Systems

More advanced strategies for constructing the pyridoacridine core, relevant to this compound synthesis, have involved approaches like regioselective direct ring metalation of brominated precursors followed by functionalization. This method allows for the introduction of substituents at specific positions, which can then be utilized for subsequent cyclization reactions to form the pentacyclic system. While direct application to this compound's total synthesis in the provided text is not explicitly successful, this strategy represents a modern approach to assembling the complex ring system.

Synthesis of this compound Analogues

The synthesis of this compound analogues is an active area of research, aiming to generate compounds with potentially improved biological profiles or to study the impact of structural modifications on activity.

Design and Synthetic Routes of Thiazolo[4,5,6-ij]naphthyridine Pyridoacridine Analogues

The design of analogues often focuses on modifying the peripheral rings or introducing different heteroatoms while retaining the core structural features. The synthesis of thiazolo[4,5,6-ij]naphthyridine pyridoacridine analogues of this compound has been reported. One key intermediate in the synthesis of such analogues is 2-phenyl-thiazolo[4,5-g]quinoline 5,8-dione. Synthetic routes to these analogues have explored various reactions, including the Jacobson cyclization, Skraup reaction, and hetero Diels-Alder cycloaddition.

Hetero Diels-Alder Reactions in Analogue Synthesis

Hetero Diels-Alder reactions

Annelation Reactions in Analogue Formation

Annelation reactions are crucial in building the fused ring systems found in this compound analogues. These reactions involve the formation of a new ring onto an existing molecule. In the context of this compound analogue synthesis, annelation often follows a cycloaddition reaction, such as a hetero Diels-Alder reaction. rsc.orgcapes.gov.brresearchgate.netrsc.orgrsc.org For instance, the synthesis of a thiophene (B33073) analogue of this compound involved a hetero Diels-Alder reaction followed by a subsequent annelation step to form the complete ring system. rsc.orgcapes.gov.brrsc.org Similarly, the synthesis of benzothiazolopyrroloquinoxalinones, which are analogues of this compound, also utilizes annelation of an appropriate adduct formed from a hetero Diels-Alder reaction. researchgate.netrsc.orgresearchgate.net

Synthesis of Benzothiazolopyrroloquinoxalinones as this compound Analogues

Benzothiazolopyrroloquinoxalinones have been synthesized as analogues of this compound. researchgate.netmedkoo.comasm.orgpsu.eduuc.clnih.gov A synthetic route to these analogues involves a hetero Diels-Alder reaction between crotonaldehyde (B89634) dimethylhydrazone and a substituted 4,7-dioxobenzothiazole, such as 4,7-dioxo-2-phenylbenzothiazole or 6-bromo-4,7-dioxo-2-phenylbenzothiazole. researchgate.netrsc.orgresearchgate.net This cycloaddition yields adducts that undergo subsequent annelation to form the benzothiazolopyrroloquinoxalinone ring system. researchgate.netrsc.orgresearchgate.net For example, the reaction with 4,7-dioxo-2-phenylbenzothiazole can produce regioisomers, including thiazoloquinolinediones and dimethylamino dioxobenzothiazoles. researchgate.netrsc.org The structure of one such product, 23b, was confirmed by single-crystal X-ray structure analysis. researchgate.netrsc.orgresearchgate.net Another approach involved the synthesis of a key intermediate, Boc-aminoethylindoloquinone, which was then treated with a thiazole o-quinodimethane to yield a regioisomeric mixture of tetracyclic quinones. nih.gov This mixture was subsequently converted to the corresponding quinoneimines, which were separated and characterized. nih.gov

Synthesis of Thiophene Analogues of this compound

The synthesis of thiophene analogues of this compound has also been reported. rsc.orguwi.educapes.gov.brresearchgate.netrsc.orglookchem.comresearchgate.net One method involves a hetero Diels-Alder reaction between crotonaldehyde N,N-dimethylhydrazone and a 2-methoxycarbonylbenzo[b]thiophene-4,7-dione. rsc.orgcapes.gov.brrsc.org This reaction is described as producing only the adduct with the desired regiochemistry, which was verified by 2D-NMR experiments. rsc.orgcapes.gov.brrsc.org Subsequent annelation of this adduct leads to the formation of the thiophene analogue, such as 9-methoxycarbonyl-7H- Current time information in Bangalore, IN.benzothieno[4,5,6-ij] rsc.orgrna-society.orgnaphthyridin-7-one. rsc.orgcapes.gov.brrsc.org Another study describes the synthesis of novel 9H-pyrido[6,5,4-kl]thieno[3,2-i]acridin-9-ones, which are also considered thiophene analogues, utilizing methyl-4,7-dimethoxybenzo[b]thiophene-2-carboxylate as a starting material. researchgate.net The synthesis of brominated benzo[b]thiophene-4,7-diones, used as intermediates to control regioselectivity in hetero Diels-Alder reactions towards thiophene analogues, has also been explored. uwi.edu

Mechanisms of Biological Action

Effects on Cellular Proliferation and Growth Inhibition

Kuanoniamine A has been identified as a potent inhibitor of cell growth in various human tumor cell lines, including breast adenocarcinoma (estrogen-dependent and independent), non-small cell lung cancer, glioblastoma, and melanoma cells, as well as a non-tumor cell line. nih.govmdpi.com

Potent Inhibition of DNA Synthesis

This compound significantly affects DNA synthesis. nih.govresearchgate.net Studies using [³H]-thymidine incorporation assays in MCF-7 breast cancer cells have shown that this compound dramatically inhibits DNA synthesis in a concentration- and time-dependent manner. nih.govresearchgate.net Even at low concentrations (e.g., 0.08 μM), this compound has been associated with a substantial decrease in thymidine (B127349) incorporation compared to control cells. researchgate.net This suggests that the compound interferes with the process by which cells replicate their DNA. nih.gov

Induction of Cell Cycle Modulation (e.g., G2/M phase reduction)

This compound has been observed to induce modulation of the cell cycle. nih.govdntb.gov.ua In MCF-7 cells, treatment with this compound leads to an extensive reduction in the cell population in the G2/M phase. nih.govmdpi.com This reduction in the G2/M phase is accompanied by a consequent accumulation of cells in the G1 phase and a decrease in the fraction of cells in the S phase. nih.gov This indicates that this compound can disrupt the normal progression of the cell cycle, specifically impacting the transition from the G2 phase to mitosis (M phase). nih.govresearchgate.net

Apoptosis Induction in Cellular Models

This compound has been shown to induce apoptosis in cellular models. nih.govmdpi.comnih.govresearchgate.netdntb.gov.uanih.gov Studies using the TUNEL assay, which detects DNA fragmentation characteristic of apoptosis, have indicated that this compound causes an increase in apoptotic cells in MCF-7 breast cancer cell lines. nih.gov This suggests that the antiproliferative effects of this compound may be partly attributed to its ability to trigger programmed cell death. nih.gov Further research is needed to fully confirm and characterize the specific mechanisms of apoptosis induction by this compound. nih.govnih.govresearchgate.net

Molecular and Cellular Targets

The biological activities of this compound are linked to its interactions with key molecular and cellular components.

DNA Intercalation Phenomena

Pyridoacridine alkaloids, as a class, are often considered DNA binding molecules, and their bioactivities frequently correlate with their ability to interact with DNA. psu.edu DNA intercalation, the insertion of a molecule between the base pairs of DNA, is considered a prototypic mechanism for pyridoacridines. psu.eduusp.br This interaction can interfere with DNA-metabolizing enzymes and ultimately impact cellular processes like replication and transcription. psu.edu While the ability to displace ethidium (B1194527) bromide (EtBr) from DNA is an indicator of intercalation, the correlation between intercalation strength and cytotoxic potency can vary among pyridoacridines. psu.edu Kuanoniamine B, a related compound, has shown fluorescence quenching in the presence of DNA, suggesting it acts as a DNA intercalator. psu.edu Given the structural similarities among kuanoniamines, this compound likely shares this characteristic of DNA intercalation, contributing to its biological effects. mdpi.compsu.edu

Modulation of Mitochondrial Function (e.g., Inhibition of Mitochondrial Respiratory Complex II by Kuanoniamine C)

Table 1: Effects of this compound on MCF-7 Cells

| Effect | Observation |

| DNA Synthesis Inhibition | Potent, concentration- and time-dependent decrease in [³H]-thymidine incorporation. nih.govresearchgate.net |

| Cell Cycle Modulation | Extensive reduction in G2/M phase, accumulation in G1, reduction in S phase. nih.govmdpi.com |

| Apoptosis Induction | Increase in apoptotic cells (indicated by DNA fragmentation). nih.gov |

Table 2: Effect of Kuanoniamine C on Mitochondrial Complex II

| Compound | Target | Observed Effect |

| Kuanoniamine C | Mitochondrial Complex II | Inhibition of activity. jst.go.jpresearchgate.netnih.govabcam.comnih.gov |

Activation of Reactive Oxygen Species (ROS)-Mediated Signaling Pathways

Reactive Oxygen Species (ROS) are signaling molecules involved in various cellular processes. Kuanoniamine C, a related pyridoacridine alkaloid, has been shown to activate ROS-mediated signaling. Inhibition of mitochondrial respiratory complex II by kuanoniamine C activated reactive oxygen species (ROS)–extracellular signal-regulated kinase (ERK)–β-catenin signaling jst.go.jpnih.gov. This suggests a potential link between mitochondrial function, ROS production, and downstream signaling pathways. ROS can modulate signaling by affecting the redox status of proteins through the oxidation of methionine residues and thiol groups of cysteines frontiersin.org. ROS signaling has been demonstrated in studies of DNA methylation under both physiological and pathological conditions aginganddisease.org. Superoxide, a type of ROS, may participate in nucleophilic mechanisms involved in DNA methylation and histone modification aginganddisease.org.

Interplay with Extracellular Signal-Regulated Kinase (ERK) and β-catenin Signaling Pathways

The interplay between this compound (and related compounds like Kuanoniamine C) and the ERK and β-catenin signaling pathways has been investigated. Kuanoniamine C activated reactive oxygen species (ROS)–extracellular signal-regulated kinase (ERK)–β-catenin signaling jst.go.jpnih.gov. This activation was observed to suppress adipogenesis induced by insulin, IBMX, and dexamethasone (B1670325) jst.go.jpnih.gov. Kuanoniamine C increased the expression level of β-catenin protein through the activation of the MEK-ERK and Akt pathways researchgate.net. This indicates that this compound and its analogs may influence cellular processes by modulating the activity of these interconnected signaling cascades. The ERK signaling pathway cross-talks with Wnt/β-catenin signaling and can stabilize β-catenin by phosphorylating GSK3β biorxiv.org.

Suppression of Glucose-Regulated Protein 78 (GRP78) Expression

Kuanoniamine C has been reported to suppress the expression of Glucose-Regulated Protein 78 (GRP78). Kuanoniamine C suppresses GRP78 expression via GRP78 mRNA degradation in an ER stress response-independent manner nih.govx-mol.comresearchgate.net. GRP78 is a cell-protective endoplasmic reticulum (ER) chaperone protein and is considered a promising anticancer target, particularly in osteosarcoma nih.govx-mol.comresearchgate.netmdpi.com. Suppression of GRP78 expression by kuanoniamine C was found to be regulated by p53 signaling nih.govx-mol.comresearchgate.net. Co-treatment with bortezomib (B1684674) and kuanoniamine C suppressed GRP78 protein expression, which is essential for stimulating bortezomib-induced cell death in osteosarcoma nih.govx-mol.comresearchgate.net.

Potential Interaction with p53 Signaling

Research suggests a potential interaction between this compound (specifically Kuanoniamine C in the available literature) and the p53 signaling pathway. Kuanoniamine C-induced cell death and downregulation of GRP78 expression were regulated by p53 signaling nih.govx-mol.comresearchgate.netresearchgate.net. This indicates that the effects of Kuanoniamine C on cell viability and GRP78 expression may be mediated, at least in part, through the p53 pathway. The p53 signaling pathway is activated in response to cellular stress or DNA damage and acts as a transcription factor regulating the expression of various target genes involved in cell cycle arrest, DNA repair, or apoptosis assaygenie.com. ROS can regulate the p53 signaling pathway mdpi.com.

Academic Research Methodologies and Techniques

Isolation and Extraction Techniques from Marine Organisms

The initial step in studying marine natural products like Kuanoniamine A involves their isolation and extraction from the source organism. This compound has been isolated from marine sponges, specifically Oceanapia sagittaria. nih.govresearchgate.net The process typically begins with the collection of the marine organism, followed by extraction using various solvents to obtain a crude extract containing a mixture of compounds. nih.govresearchgate.net

Solvent Extraction Protocols

Solvent extraction is a fundamental technique used to separate desired compounds from biological matrices based on their solubility in different solvents. For the isolation of kuanoniamines A and C from Oceanapia sagittaria, the thawed and homogenized sponge material was extracted with ethanol. nih.govresearchgate.net The aqueous alcoholic extracts were then combined, evaporated under reduced pressure, and subsequently extracted with ethyl acetate (B1210297). nih.govresearchgate.net This process yields a crude ethyl acetate extract containing the target alkaloids and other lipophilic compounds. nih.govresearchgate.net Different solvent systems can be employed depending on the polarity of the target compounds and the nature of the marine organism. encyclopedia.pub

Chromatographic Separation Techniques (e.g., HPLC)

Following solvent extraction, chromatographic techniques are essential for separating this compound from the complex mixture present in the crude extract. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. ijpsjournal.comopenaccessjournals.comchromtech.com High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for this purpose, offering high resolution and efficiency in separating complex mixtures. ijpsjournal.comopenaccessjournals.comchromtech.comwikipedia.org While the provided search results specifically mention flash chromatography on silica (B1680970) gel for the initial separation of the ethyl acetate extract of Oceanapia sagittaria nih.govresearchgate.net, HPLC is a standard method employed in later stages of purification or for analytical purposes to ensure the purity of isolated compounds like this compound. openaccessjournals.comchromtech.comwikipedia.orgresearchgate.net HPLC systems typically consist of a solvent reservoir, pump, injector, separation column, and detector. ijpsjournal.comwikipedia.org

Spectroscopic and Analytical Methods for Structural Elucidation in Synthetic Studies

Spectroscopic and analytical methods are crucial for determining and confirming the chemical structure of this compound, both when isolated from natural sources and during synthetic studies. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H-NMR and 13C-NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy provide valuable information about the molecular formula, functional groups, and connectivity of atoms within the molecule. currenta.describd.comchemrxiv.orgwiley.com X-ray crystallography can also be used for definitive structural determination, particularly for crystalline compounds or their analogues. scribd.comrsc.org These methods are essential for confirming the identity and purity of synthesized this compound or its analogues and for understanding the structural changes during synthesis. currenta.dechemrxiv.orgrsc.org

In Vitro Cell-Based Assays for Mechanistic Investigations

In vitro cell-based assays are widely used to investigate the biological activities and underlying mechanisms of action of compounds like this compound. news-medical.netcrownbio.com These assays involve treating cultured cells with the compound and measuring various cellular responses. news-medical.netcrownbio.com

DNA Synthesis Assays (e.g., [3H]-thymidine incorporation)

DNA synthesis assays are used to evaluate the effect of a compound on cell proliferation by measuring the rate at which new DNA is being synthesized. The [3H]-thymidine incorporation assay is a common method that utilizes a radioactive nucleoside, 3H-thymidine, which is incorporated into newly synthesized DNA during cell division. thermofisher.com The amount of radioactivity incorporated is then measured to quantify DNA synthesis. thermofisher.com Research on this compound has utilized this assay to demonstrate its dramatic effect on DNA synthesis in MCF-7 cells, showing a concentration-dependent decrease in thymidine (B127349) incorporation. nih.govresearchgate.netresearchgate.net

Table 1: Effect of this compound on DNA Synthesis in MCF-7 Cells (Example Data from Search Results)

| Concentration (µM) | Thymidine Incorporation (% of Control) |

| 0.08 | < 40% |

| Higher Concentrations | Further Decrease |

Note: This table is illustrative, based on the description of results in the search snippets indicating a significant decrease in thymidine incorporation at low concentrations and further decrease at higher concentrations. nih.govresearchgate.netresearchgate.net

Cell Viability Assays (e.g., MTT reduction, Trypan Blue exclusion)

Cell viability assays are used to determine the number of living cells after treatment with a compound. These assays are crucial for assessing the cytotoxic effects of a substance. jrmds.inekb.egijrr.com

The MTT reduction assay is a colorimetric assay that measures the metabolic activity of viable cells. ekb.egijrr.comnih.gov It is based on the ability of metabolically active cells to reduce a yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. ijrr.com The amount of formazan produced is proportional to the number of viable cells. ijrr.com this compound has been evaluated for its effect on the capacity of MCF-7 cells to reduce MTT. nih.govresearchgate.net

The Trypan Blue exclusion assay is another common method for assessing cell viability. jrmds.inekb.egijrr.com This assay is based on the principle that the vital dye Trypan Blue is excluded by cells with intact cell membranes but can enter cells with damaged membranes. jrmds.in Therefore, live cells appear clear, while dead cells stain blue. jrmds.in The viability of MCF-7 cells after exposure to this compound has been determined using the Trypan Blue exclusion assay. nih.govresearchgate.net Studies showed that while lower concentrations inhibited DNA synthesis, cell viability remained moderately high, whereas a higher concentration resulted in a significant decrease in viability. nih.gov

Table 2: Effect of this compound on MCF-7 Cell Viability (Example Data from Search Results)

| Concentration (µM) | Exposure Time (h) | Cell Viability (Trypan Blue Exclusion, %) |

| 0.5 | 24 | ~70 |

| 1.0 | 24 | ~70 |

| 2.5 | 24 | ~35.7 |

Note: This table is illustrative, based on the description of results in the search snippets regarding cell viability after treatment with this compound. nih.govresearchgate.net

These in vitro assays provide valuable insights into the cellular effects of this compound, indicating its potential to inhibit cell proliferation and affect cell viability. nih.govresearchgate.net

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis using flow cytometry is a fundamental technique to assess how a compound affects the distribution of cells within different phases of the cell cycle (G1, S, G2/M) and to detect apoptosis. This method typically involves staining cellular DNA with fluorescent dyes, such as propidium (B1200493) iodide (PI), which bind stoichiometrically to DNA. The fluorescence intensity, proportional to the DNA content, allows for the differentiation of cells in various cell cycle phases. thermofisher.combiocompare.comspringernature.comabcam.com Cells in G1 phase have a diploid DNA content (2N), cells in S phase are actively synthesizing DNA and have content between 2N and 4N, and cells in G2/M phases have a tetraploid DNA content (4N) before division. abcam.com Flow cytometry measures the DNA content per cell, generating a histogram where peaks correspond to cell populations in G1, S, and G2/M phases. thermofisher.comspringernature.comabcam.com

Research into this compound has demonstrated its impact on the cell cycle of cancer cell lines. In studies using MCF-7 breast cancer cells, exposure to this compound resulted in a notable alteration of cell cycle progression. Specifically, this compound caused a significant reduction in the population of cells in the G2/M phase. nih.govresearchgate.net Concurrently, an accumulation of cells in the G1 phase was observed, along with a reduction in the S phase fraction. nih.govresearchgate.net This effect was evident after treating MCF-7 cells with 0.34 μM of this compound for 24 hours, as determined by flow cytometric analysis of DNA content stained with propidium iodide. nih.gov The observed cell cycle arrest in G1 and depletion in G2/M suggests that this compound interferes with the progression of cells through these critical checkpoints. Furthermore, studies indicated that this compound treatment led to an increase in apoptotic cells in MCF-7 cell lines, suggesting that its antiproliferative effects may be partly linked to the induction of apoptosis. nih.govresearchgate.net

Derivatization and Analog Generation for SAR Exploration

Structure-Activity Relationship (SAR) exploration involves modifying the chemical structure of a compound to understand how these changes affect its biological activity. This process often involves the synthesis of derivatives and analogs. Pyridoacridine alkaloids, the structural class to which this compound belongs, are recognized as promising "lead compounds" in medicinal chemistry due to their diverse biological activities, including significant cytotoxicity against various tumor types. researchgate.netnih.gov The core pyridoacridine moiety serves as a scaffold for generating new therapeutic agents through structural modifications. researchgate.netnih.gov

While specific detailed SAR studies focused solely on this compound derivatives are not extensively detailed in the provided snippets beyond its classification and general pyridoacridine research, the broader context of pyridoacridine research and studies on related alkaloid classes highlight the methodologies employed in SAR exploration. The synthesis of analogs with structural variations is a common approach to investigate how different functional groups, substitutions, or structural rearrangements impact potency, selectivity, and mechanism of action. nih.govsmolecule.com For instance, studies on other alkaloid scaffolds, such as lamellarins or isoquinoline (B145761) alkaloids, involve creating numerous derivatives to map the structural requirements for activity. nih.govmdpi.com

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which Kuanoniamine A exerts its biological effects is a critical area for future research. While some studies have investigated its impact on processes like DNA synthesis, the detailed molecular targets and pathways involved require further comprehensive elucidation. This compound has been shown to dramatically affect DNA synthesis in MCF-7 cells, even at low concentrations. researchgate.netnih.gov This effect appears to be primarily concentration-dependent. nih.gov Further studies are needed to identify the specific enzymes, proteins, or nucleic acids with which this compound interacts to inhibit DNA synthesis.

Moreover, research into related compounds like Kuanoniamine C has provided insights into potential mechanisms, such as the suppression of GRP78 expression via mRNA degradation and involvement of p53 signaling in certain cell lines. researchgate.net Kuanoniamine C has also been shown to modulate mitochondrial function, potentially by inhibiting mitochondrial respiratory complex II, leading to the activation of ROS-ERK-β-catenin signaling. jst.go.jp While these findings offer potential starting points, the specific mechanisms of this compound may differ and warrant dedicated investigation. Future studies should aim to identify direct binding partners, characterize downstream signaling cascades, and understand how its unique structural features contribute to its observed biological activities. Techniques such as target identification assays, protein binding studies, and advanced cell biology techniques will be crucial in this endeavor.

Advanced Synthetic Strategies for Complex Analogues

The complex fused heterocyclic structure of this compound presents challenges in its synthesis. ontosight.ai While total synthesis routes have been explored for this compound and related pentacyclic alkaloids, the development of more advanced and efficient synthetic strategies remains an important area for future research. clockss.org The synthesis of complex molecules like this compound often involves multi-step reactions requiring careful control. ontosight.ai

Future research should focus on developing novel synthetic methodologies that are more efficient, cost-effective, and environmentally friendly. This includes exploring new catalytic reactions, cascade sequences, and convergent synthesis approaches. Furthermore, developing strategies for the facile synthesis of complex analogues with targeted structural modifications is crucial for structure-activity relationship (SAR) studies and the optimization of biological properties. Research into the synthesis of analogues of related pyridoacridines has shown that modifications can improve cytotoxicity. researchgate.net Exploring the synthesis of thiophene (B33073) analogues, for instance, represents one direction in analogue synthesis. researchgate.netrsc.org Advanced synthetic strategies will enable the creation of diverse libraries of this compound derivatives for comprehensive biological evaluation.

Computational Chemistry and Structure-Based Drug Design (e.g., QSAR)

Computational chemistry approaches, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools that can significantly accelerate the research and development of this compound and its analogues. researchgate.netnih.gov QSAR modeling aims to correlate chemical structures with biological activities, allowing for the prediction of the activity of new compounds without the need for experimental synthesis and testing. nih.gov

Future research should leverage computational techniques to build robust QSAR models for predicting the biological activities of this compound derivatives. This involves calculating various molecular descriptors and employing statistical and machine learning methods to establish predictive relationships. nih.govresearchgate.net Molecular docking studies can provide insights into the potential binding modes and affinities of this compound with putative biological targets, aiding in the rational design of more potent and selective analogues. researchgate.net The integration of computational approaches with experimental studies will be essential for guiding the synthesis of promising compounds and understanding their interactions at the molecular level. Advances in quantum QSAR and the use of quantum computing principles in QSAR modeling represent emerging directions in this field. chemrxiv.org

Exploration of Biosynthetic Pathways

This compound is a naturally occurring alkaloid isolated from marine organisms, such as sponges. nih.gov Understanding its biosynthetic pathway – how the organism produces this complex molecule – is an underexplored but important area for future research. While the total synthesis has been reported, the natural biosynthetic route within the producing organism is likely different and involves specific enzymes and intermediates. clockss.org

Future research should aim to elucidate the genes and enzymes involved in the biosynthesis of this compound. This could involve genomic and transcriptomic studies of the producing organisms, followed by biochemical experiments to characterize the enzymatic steps. Understanding the biosynthetic pathway could provide opportunities for biotechnological production of this compound and its analogues, potentially leading to more sustainable and scalable sources compared to isolation from natural sources or complex chemical synthesis. Furthermore, knowledge of the biosynthesis could enable the genetic engineering of host organisms to produce novel analogues or optimize the production of the natural product.

Q & A

Q. What are the established synthetic routes for Kuanoniamine A, and how do experimental variables influence yield and purity?

this compound is synthesized via multi-step strategies involving cycloaddition, bromination, and heterocyclic assembly. For example, a Diels-Alder reaction between cyclohexadienone and ethyl vinyl ether forms a pyran intermediate, followed by ozonolysis, α-bromination, and sequential reactions with thiourea to yield key intermediates like aminothiazole derivatives. Final steps involve deamination and thermal/photoinduced azide transformations . Methodologically, optimizing reaction conditions (e.g., temperature, solvent polarity) and monitoring intermediates via TLC/HPLC are critical for improving yield (>75% in optimized protocols) and purity (>95% by NMR).

Q. Which spectroscopic and computational methods are most reliable for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are primary tools for confirming molecular structure. For example, -NMR can identify proton environments in the pyridoacridine core, while -NMR resolves carbon frameworks. Computational methods like density functional theory (DFT) simulations validate spectral assignments by predicting chemical shifts and coupling constants. Polarizability (43.55 × 10 cm) and topological polar surface area (73.4 Å) are key computational parameters for stability analysis .

Q. How can researchers design experiments to assess this compound’s stability under varying storage conditions?

Stability studies should include accelerated degradation tests under stressors like heat (40–60°C), humidity (75% RH), and UV light. Analytical techniques like HPLC-UV or LC-MS quantify degradation products. For example, storing this compound at -20°C in anhydrous DMSO or ethanol (sealed under nitrogen) minimizes decomposition (<5% over 6 months) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across cell lines or model organisms?

Discrepancies may arise from differences in cell permeability, metabolic stability, or assay conditions (e.g., serum concentration). To address this:

Q. How can isotopic labeling and biosynthetic pathway analysis clarify the origin of this compound in marine organisms?

Proposed biosynthesis involves polyketide and amino acid precursors. Isotopic labeling (e.g., -acetate or -glycine) in sponge or microbial cultures can track precursor incorporation. Comparative genomics of symbiotic bacteria (e.g., Pseudovibrio spp.) may identify gene clusters (e.g., PKS-NRPS hybrids) responsible for cyclization and nitrogen insertion .

Q. What computational models predict this compound’s interactions with biological targets like β-catenin or C/EBP-δ?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to C/EBP-δ’s DNA-binding domain or β-catenin’s ARM repeats. Key parameters include binding free energy (ΔG ≤ -8.5 kcal/mol) and hydrogen-bond interactions with residues like Arg96 (C/EBP-δ) or Lys435 (β-catenin). Validate predictions via mutagenesis and SPR .

Q. How should researchers address gaps in physicochemical data (e.g., solubility, logP) for this compound?

Experimental determination via shake-flask method (logP) or nephelometry (aqueous solubility) is recommended. Predictive tools like ALOGPS or MarvinSuite estimate logP (predicted: 2.8 ± 0.3) but require validation. For solvents, DMSO (≥50 mg/mL) and methanol (20 mg/mL) are empirically validated for stock solutions .

Methodological and Ethical Considerations

Q. What frameworks ensure reproducibility in this compound studies, particularly in synthetic and bioassay protocols?

Q. How should researchers handle pseudonymized data in studies involving this compound’s ecological impact?

Pseudonymized data (e.g., field sample IDs linked to GPS coordinates) must be encrypted, with access restricted to principal investigators. Storage on password-protected servers (e.g., institutional NAS) and regular audits ensure compliance with GDPR or HIPAA .

Table 1 : Key Analytical Techniques for this compound Research

| Parameter | Method | Reference ID |

|---|---|---|

| Structural Elucidation | -NMR, -NMR | |

| Purity Assessment | HPLC-UV (λ = 254 nm) | |

| Bioactivity Validation | SPR, Luciferase Reporter Assays | |

| Stability Monitoring | LC-MS (ESI+) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.